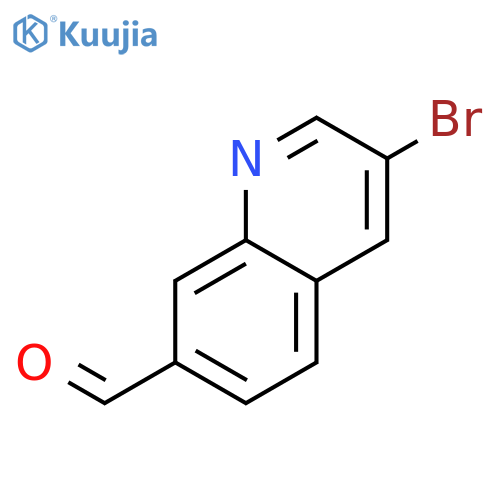

Cas no 1259224-17-3 (3-Bromoquinoline-7-carbaldehyde)

1259224-17-3 structure

商品名:3-Bromoquinoline-7-carbaldehyde

CAS番号:1259224-17-3

MF:C10H6BrNO

メガワット:236.064741611481

MDL:MFCD19441212

CID:1037420

PubChem ID:57347306

3-Bromoquinoline-7-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Bromoquinoline-7-carbaldehyde

- 3-bromo-7-Quinolinecarboxaldehyde

- AG-L-19668

- AK-48706

- CTK4B4874

- KB-235401

- RP28209

- AMY26132

- MFCD19441212

- AS-30949

- DTXSID90721434

- SB70378

- 7-Quinolinecarboxaldehyde, 3-bromo-

- 1259224-17-3

- DB-366339

- 3-Bromoquinoline-7-carbaldehyde, AldrichCPR

- J-512141

- SCHEMBL15367255

- CS-0133054

- AKOS015994844

- 3-Bromoquinoline-7-carboxaldehyde

-

- MDL: MFCD19441212

- インチ: InChI=1S/C10H6BrNO/c11-9-4-8-2-1-7(6-13)3-10(8)12-5-9/h1-6H

- InChIKey: ARXAJGOYRWLLNK-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=CC(=CN=C2C=C1C=O)Br

計算された属性

- せいみつぶんしりょう: 234.96328g/mol

- どういたいしつりょう: 234.96328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

3-Bromoquinoline-7-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203694-250mg |

3-Bromoquinoline-7-carbaldehyde |

1259224-17-3 | 95% | 250mg |

¥1440.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2404-1G |

3-bromoquinoline-7-carbaldehyde |

1259224-17-3 | 95% | 1g |

¥ 4,573.00 | 2023-03-31 | |

| TRC | B999043-5mg |

3-bromoquinoline-7-carbaldehyde |

1259224-17-3 | 5mg |

$ 65.00 | 2022-06-06 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2404-10G |

3-bromoquinoline-7-carbaldehyde |

1259224-17-3 | 95% | 10g |

¥ 22,869.00 | 2023-03-31 | |

| Chemenu | CM145517-250mg |

3-Bromoquinoline-7-carbaldehyde |

1259224-17-3 | 95%+ | 250mg |

$391 | 2023-02-18 | |

| A2B Chem LLC | AA32171-100mg |

3-Bromoquinoline-7-carbaldehyde |

1259224-17-3 | 95% | 100mg |

$42.00 | 2024-04-20 | |

| abcr | AB450670-250mg |

3-Bromoquinoline-7-carbaldehyde, 95%; . |

1259224-17-3 | 95% | 250mg |

€502.30 | 2024-08-03 | |

| Aaron | AR000PO7-250mg |

7-Quinolinecarboxaldehyde, 3-bromo- |

1259224-17-3 | 95% | 250mg |

$159.00 | 2025-01-20 | |

| Ambeed | A983612-1g |

3-Bromoquinoline-7-carbaldehyde |

1259224-17-3 | 95% | 1g |

$587.0 | 2024-04-25 | |

| Aaron | AR000PO7-1g |

7-Quinolinecarboxaldehyde, 3-bromo- |

1259224-17-3 | 95% | 1g |

$636.00 | 2025-01-20 |

3-Bromoquinoline-7-carbaldehyde 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

1259224-17-3 (3-Bromoquinoline-7-carbaldehyde) 関連製品

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1259224-17-3)3-Bromoquinoline-7-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):528.0